(3-CHLOROPHENYL)[4-(2-NITROPHENYL)PIPERAZINO]METHANONE
Overview
Description
(3-Chlorophenyl)[4-(2-nitrophenyl)piperazino]methanone is a complex organic compound characterized by the presence of a chlorophenyl group and a nitrophenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl)[4-(2-nitrophenyl)piperazino]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Chlorination: The addition of a chlorine atom to the aromatic ring, which can be achieved using reagents like chlorine gas or thionyl chloride.
Piperazine Coupling: The coupling of the chlorophenyl and nitrophenyl groups to a piperazine ring, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)[4-(2-nitrophenyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), dimethyl sulfoxide (DMSO).
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the chlorine atom with other functional groups such as hydroxyl or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (3-chlorophenyl)[4-(2-nitrophenyl)piperazino]methanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and compounds with specific properties.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers and other materials with desirable characteristics.
Mechanism of Action
The mechanism of action of (3-chlorophenyl)[4-(2-nitrophenyl)piperazino]methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and chlorophenyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3-nitrophenyl)(phenyl)methanone
- (4-Chloro-3-nitrophenyl)(cyclopropyl)methanone
- (4-Chlorophenyl)[3-(trichloromethyl)-2-oxiranyl]methanone
Uniqueness
(3-Chlorophenyl)[4-(2-nitrophenyl)piperazino]methanone is unique due to the presence of both chlorophenyl and nitrophenyl groups attached to a piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-5-3-4-13(12-14)17(22)20-10-8-19(9-11-20)15-6-1-2-7-16(15)21(23)24/h1-7,12H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUSIROMDCBJQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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